4-(dimethylamino)-N-(2-methoxyethyl)benzenecarbothioamide
Description
4-(Dimethylamino)-N-(2-methoxyethyl)benzenecarbothioamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with a dimethylamino group and a methoxyethylcarbothioamide moiety, making it a unique and versatile molecule.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-dimethylaminobenzaldehyde and 2-methoxyethanethiol.
Reaction Steps: The aldehyde group of 4-dimethylaminobenzaldehyde is first converted to a carboxylic acid derivative, followed by reaction with 2-methoxyethanethiol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Purification: The resulting product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the synthesis is carried out in large reactors with continuous monitoring of reaction parameters such as temperature, pH, and reaction time.
Scale-Up Considerations: Special attention is given to optimizing yield and purity while minimizing by-products and waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom of the thioamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols are employed, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Sulfur-containing derivatives.
Properties
IUPAC Name |
4-(dimethylamino)-N-(2-methoxyethyl)benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-14(2)11-6-4-10(5-7-11)12(16)13-8-9-15-3/h4-7H,8-9H2,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDNKQVVKDNFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(dimethylamino)-N-(2-methoxyethyl)benzenecarbothioamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group enhances the compound's basicity, allowing it to act as a nucleophile in various reactions. The thioamide group can form strong bonds with metal ions, making it useful in catalysis and material science.
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A well-known nucleophilic catalyst used in acylation reactions.
4-Dimethylaminophenol: An aromatic compound with phenol and amine functional groups.
Uniqueness: Unlike DMAP, which is primarily used as a catalyst, 4-(dimethylamino)-N-(2-methoxyethyl)benzenecarbothioamide has broader applications due to its thioamide group, which allows for diverse chemical transformations.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
